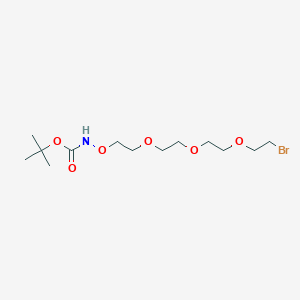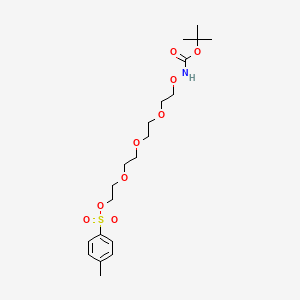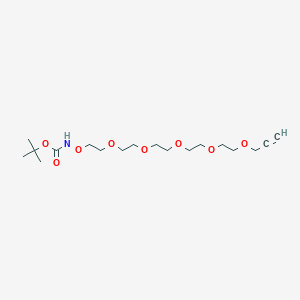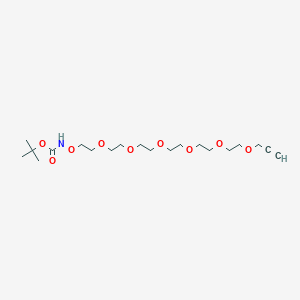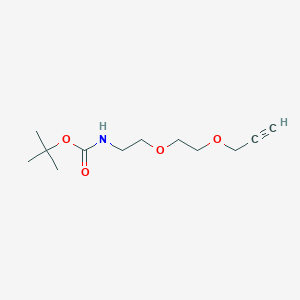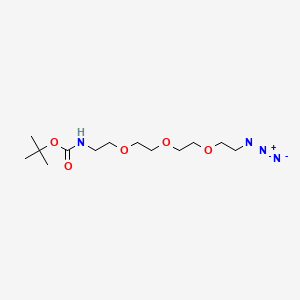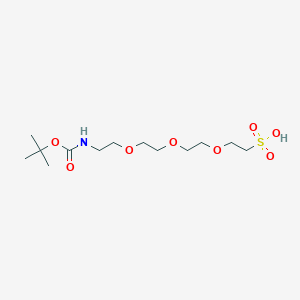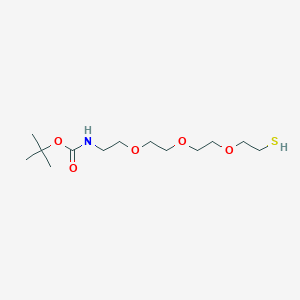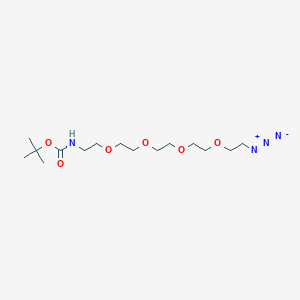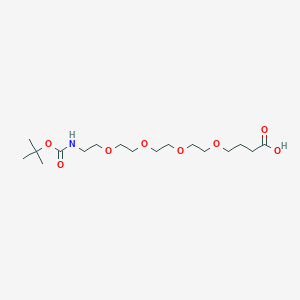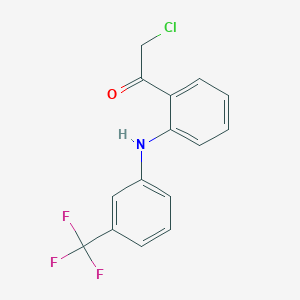
TED-347
描述
TED-347 is a potent, irreversible, covalent, and allosteric inhibitor of the interaction between the transcriptional enhancer factor domain (TEAD) and Yes-associated protein (YAP). This compound specifically targets the TEAD4-YAP1 protein-protein interaction with an effective concentration (EC50) of 5.9 micromolar . This compound has shown significant potential in cancer research due to its ability to inhibit the transcriptional activity of TEAD and its antitumor properties .
科学研究应用
TED-347 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域:
作用机制
TED-347 通过与 TEAD4 中央口袋内的半胱氨酸残基 (Cys-367) 共价结合发挥作用。这种结合会破坏 TEAD 和 YAP 之间的相互作用,从而抑制 TEAD 的转录活性。 该化合物的变构抑制机制涉及改变 TEAD 的构象,阻止其与 YAP 和其他共激活剂相互作用 .
生化分析
Biochemical Properties
TED-347 specifically and covalently bonds with Cys-367 within the central pocket of TEAD4 . This interaction disrupts the protein-protein interaction between TEAD and YAP peptide, which is crucial in the Hippo signaling pathway .
Cellular Effects
In cellular contexts, this compound has been shown to inhibit cell growth of Hippo signaling defective malignant pleural mesothelioma (MPM) . It suppresses TEAD transcriptional activity, thereby influencing cell function and impacting cell signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects by covalently binding with TEAD4, disrupting the YAP-TEAD association, and suppressing TEAD transcriptional activity . This disruption leads to changes in gene expression and potentially influences enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Its irreversible and covalent nature suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been detailed in the available literature, its potent inhibition of the YAP-TEAD interaction suggests that it may have significant effects at varying dosages .
Metabolic Pathways
Given its role in disrupting the YAP-TEAD interaction, it may influence pathways regulated by the Hippo signaling pathway .
准备方法
合成路线和反应条件
TED-347 的合成涉及对 TEAD4 中央口袋内的保守半胱氨酸残基进行共价修饰。
工业生产方法
This compound 的工业生产通常涉及使用自动化反应器进行大规模化学合成。 该过程包括精确控制反应条件,如温度、压力和 pH 值,以确保最终产物的高产率和纯度 .
化学反应分析
反应类型
TED-347 经历了几种类型的化学反应,包括:
常用试剂和条件
主要产物
这些反应的主要产物是 this compound 本身,其特点是高纯度和对 TEAD-YAP 相互作用的特定抑制活性 .
相似化合物的比较
TED-347 在共价不可逆地抑制 TEAD-YAP 相互作用方面是独一无二的。类似的化合物包括:
MYF-01-037: 另一种针对 TEAD 中央口袋的共价抑制剂。
K-975: 一种在 TEAD 抑制剂设计中使用的亲电性较低的芳酰胺弹头。
曲酸类似物: 这些化合物也靶向 TEAD 中央口袋中的半胱氨酸残基,并阻止其与 YAP 的相互作用。
This compound 由于其在抑制 TEAD-YAP 相互作用方面的高特异性和效力而脱颖而出,使其成为癌症研究和药物开发中宝贵的工具。
属性
IUPAC Name |
2-chloro-1-[2-[3-(trifluoromethyl)anilino]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c16-9-14(21)12-6-1-2-7-13(12)20-11-5-3-4-10(8-11)15(17,18)19/h1-8,20H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVDFGYNLUBCSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCl)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of TED-347?
A: this compound functions by disrupting the interaction between Yes-associated protein (YAP) and transcriptional enhanced associate domain (TEAD) transcription factors. [, , ]. This interaction is crucial for the transcriptional activity of YAP, a key downstream effector of the Hippo signaling pathway often dysregulated in cancer [, ].
Q2: How does this compound impact cancer cell behavior in vitro?
A: Studies have shown that this compound treatment can hinder the malignant behaviors of esophageal squamous cell carcinoma (ESCC) cells, specifically by suppressing proliferation, invasion, and migration []. This effect is linked to the inhibition of the YAP-TEAD complex formation by this compound [].
Q3: Does this compound influence the expression of other genes related to cancer?
A: Research suggests that this compound can inhibit the promoter activity of serum/glucocorticoid regulated kinase 1 (SGK1) []. SGK1 is a kinase implicated in cell survival and proliferation, and its downregulation by this compound contributes to the compound's anti-cancer effects [].
Q4: Are there any structural modifications of this compound being explored to improve its efficacy?
A: Computational studies have explored modifications to the this compound structure, such as replacing the secondary methyl amide with a chloromethyl ketone moiety []. These modifications aim to enhance the allosteric communication between the TEAD4 and YAP1 domains, potentially leading to a more potent inhibitory effect [].
Q5: What are the potential implications of targeting YAP with this compound in diseases beyond cancer?
A: Research indicates that YAP may play a significant role in the development of fibrosis in Graves' orbitopathy (GO), an autoimmune disorder []. Studies have shown that this compound effectively suppresses the fibrotic response induced by transforming growth factor-β (TGF-β) in orbital fibroblasts []. This finding suggests that YAP inhibition via compounds like this compound could be explored as a therapeutic strategy for GO.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


